molecular formula C28H25N3O4S B2424249 N-(4-ethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899754-55-3

N-(4-ethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2424249
CAS No.: 899754-55-3
M. Wt: 499.59
InChI Key: WDXKFTJIXOBDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines elements of benzofuran, pyrimidine, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving suitable phenolic and aldehyde precursors.

    Construction of the pyrimidine ring: This step often involves the condensation of urea or guanidine derivatives with appropriate diketones or aldehydes.

    Introduction of the sulfanyl group: This can be done via nucleophilic substitution reactions using thiol reagents.

    Attachment of the acetamide moiety: This step typically involves acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro1

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide stands out due to its specific combination of functional groups and structural elements, which confer unique chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-3-18-11-13-20(14-12-18)29-24(32)17-36-28-30-25-22-9-4-5-10-23(22)35-26(25)27(33)31(28)16-19-7-6-8-21(15-19)34-2/h4-15H,3,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXKFTJIXOBDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.